2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide is a chemical compound with the molecular formula C11H18ClN3O. It is used primarily in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrazole ring substituted with ethyl and dimethyl groups, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated pyrazole is reacted with N-methylacetamide in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time.
Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
Uniqueness
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chloro and acetamide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H18ClN3O |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H18ClN3O/c1-5-15-9(3)10(8(2)13-15)7-14(4)11(16)6-12/h5-7H2,1-4H3 |
InChI Key |
CSYXSQIQJFDPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.